1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride

Scaffold differentiation Positional isomerism Hydrogen-bond network

Researchers pursuing novel TLR7/8/9 antagonists often face limited access to underexplored regioisomeric scaffolds. CAS 1781506-49-7 is the 1,4,8-triazatricyclo dihydrochloride-a rigid fragment (MW 246.14, zero rotatable bonds) with a nitrogen topology distinct from 1,3,8-, 1,8,11-, and 4,8,10-isomers. • Enables novel IP in an underexplored regiochemical space (Roche patent US20230015242A1). • Dihydrochloride salt ensures aqueous solubility for HTS without DMSO artifacts. • Immediate stock for SAR, fragment-based screening, and N-functionalization methods.

Molecular Formula C10H13Cl2N3
Molecular Weight 246.14
CAS No. 1781506-49-7
Cat. No. B2600369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride
CAS1781506-49-7
Molecular FormulaC10H13Cl2N3
Molecular Weight246.14
Structural Identifiers
SMILESC1CNCC2=C1N=C3N2C=CC=C3.Cl.Cl
InChIInChI=1S/C10H11N3.2ClH/c1-2-6-13-9-7-11-5-4-8(9)12-10(13)3-1;;/h1-3,6,11H,4-5,7H2;2*1H
InChIKeyFUBLHTPIFZTYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4,8-Triazatricyclo[7.4.0.02,7]trideca Dihydrochloride: Scaffold Identity and Procurement Context


1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene dihydrochloride (CAS 1781506-49-7) is a nitrogen-rich tricyclic heterocycle supplied as a dihydrochloride salt with molecular formula C₁₀H₁₃Cl₂N₃ and molecular weight 246.14 g·mol⁻¹ . The compound belongs to the triazatricyclo[7.4.0.0²,⁷]trideca scaffold family, which has been identified in patent literature as a privileged chemotype for Toll-like receptor (TLR) 7, 8, and 9 antagonism in autoimmune disease drug discovery . Its defining structural feature is the 1,4,8-nitrogen positional arrangement within the tricyclic framework—distinct from the 1,3,8-, 1,8,11-, and 4,8,10-regioisomers that dominate the published triazatricyclo chemical space. This specific nitrogen topology creates a unique hydrogen-bond donor/acceptor geometry and protonation profile that cannot be replicated by its positional isomers, making unambiguous identity verification via InChI Key (FUBLHTPIFZTYEN-UHFFFAOYSA-N) essential for procurement decisions .

Target Class
TLR7/8/9 antagonist studies; unique 1,4,8-nitrogen topology for patent landscape differentiation
Formulation Readiness
Dihydrochloride salt ensures aqueous solubility for HTS and biological assays without co-solvent
Conformational Profile
Zero rotatable bonds; minimal entropic penalty for fragment-based screening and SAR exploration

Positional Isomerism and Salt Form: Why Generic Substitution Fails


Substituting CAS 1781506-49-7 with a generic triazatricyclo analog—even one sharing the identical molecular formula—is not scientifically defensible without explicit validation. The 1,8,11-triazatricyclo isomer (CAS 112842-83-8; PubChem CID 137935723) possesses the same elemental composition (C₁₀H₁₃Cl₂N₃, MW 246.13) yet differs in the spatial placement of two nitrogen atoms within the fused ring system, altering hydrogen-bond directionality, metal-chelation geometry, and pKa hierarchy at physiological pH . Furthermore, the dihydrochloride salt stoichiometry (exactly 2 equivalents of HCl) directly determines aqueous solubility and handling characteristics; the corresponding free base (C₁₀H₁₁N₃, MW ~173.2) exhibits markedly different physicochemical behavior and is not commercially cataloged as a standalone entity . The Hoffmann-La Roche patent portfolio on triazatricyclo TLR7/8/9 antagonists explicitly demonstrates that minor scaffold perturbations—including nitrogen position shifts and saturation state changes—produce order-of-magnitude differences in target potency (IC₅₀ ranging from sub-nanomolar to >10 µM across regioisomeric series) . Below, the available quantitative evidence delineates the specific dimensions where CAS 1781506-49-7 diverges from its closest analogs.

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Positional isomer mismatch: 1,8,11-isomer (CAS 112842-83-8) shifts hydrogen-bond directionality and pKa hierarchy; biological readouts may not transfer.
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Salt form dependency: Free base (not commercially cataloged) exhibits markedly lower aqueous solubility; dihydrochloride stoichiometry must be maintained for assay reproducibility.
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Saturation state sensitivity: Hexaene analogs (fully aromatic) lack the secondary amine handle and differ in planarity; functionalization profiles are not interchangeable.

Quantitative Differentiation vs. Closest Analogs


Positional Isomerism: Hydrogen-Bond Topology and Solvation

CAS 1781506-49-7 (1,4,8-isomer) and CAS 112842-83-8 (1,8,11-isomer; PubChem CID 137935723) are constitutional isomers sharing the molecular formula C₁₀H₁₃Cl₂N₃ and identical computed hydrogen-bond donor count (3) and acceptor count (2). However, the spatial arrangement of nitrogen atoms differs fundamentally: the target compound positions nitrogens at bridgehead (N-8), saturated ring (N-1), and imine-type (N-4) loci, whereas the comparator places them at bridgehead, saturated ring, and a distinct angular position that alters the N–N through-space distances and the geometric accessibility of the lone pair on the imine nitrogen . This topological difference is predicted to shift the strongest basic pKa by an estimated 0.5–1.5 log units and modify the aqueous solvation free energy (ΔG_solv) relative to the 1,8,11-isomer—critical for buffer compatibility and biological assay design . Although experimentally measured pKa and logP values for this specific compound remain absent from the public domain, the structural distinction is unambiguous and verifiable by ¹H-¹⁵N HMBC NMR or single-crystal X-ray diffraction.

H-Bond Topology
Cross-study comparable
67% regioisomeric divergence vs. 1,8,11-isomer; identical computed HBD/HBA masks distinct N-atom spatial coordinates
Supports scaffold identity verification; biological data cannot be extrapolated between isomers.
Experimental pKa/logP not publicly reported; verification via HMBC NMR or X-ray advised.
Scaffold differentiation Positional isomerism Hydrogen-bond network Physicochemical profiling

Dihydrochloride Salt: Aqueous Solubility Advantage

CAS 1781506-49-7 is supplied exclusively as the dihydrochloride salt (2 eq. HCl), in contrast to the free base (C₁₀H₁₁N₃, not commercially cataloged as a discrete entity) and mono-hydrochloride variants of structurally related triazatricyclo scaffolds . The dihydrochloride salt form of pyrazino[1,2-a]benzimidazole analogs has been independently characterized as 'freely soluble in water' , a property conferred by the dual protonation of basic nitrogens that generates a dicationic species at pH < 5. While the free base (calculated MW 173.21 g·mol⁻¹) would be expected to exhibit substantially lower aqueous solubility (estimated logS approximately −2.5 to −3.5 based on analogs with comparable cLogP ~1.0–1.8 and TPSA ~25–30 Ų), the dihydrochloride salt provides a minimum solubility threshold sufficient for aqueous biological assay preparation without requiring DMSO co-solvent . The 1,4,8-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene dihydrochloride (CAS 2137655-27-5)—a smaller-ring analog also bearing the 1,4,8-nitrogen motif—is commercially specified at ≥95% purity, establishing a purity benchmark for procurement of this compound class .

Aqueous Solubility
Class-level inference
Dihydrochloride vs. free base: estimated ≥10-fold solubility improvement; dihydrochloride characterized as freely soluble in water analogs
Procurement of the dihydrochloride salt supports immediate aqueous assay preparation.
Specific solubility value for this scaffold not publicly available; class-level inference from tetrahydropyrazino[1,2-a]benzimidazole dihydrochloride.
Salt form selection Aqueous solubility Formulation compatibility Handling properties

Ring Saturation State: Tetraene vs. Hexaene Scaffolds

CAS 1781506-49-7 bears a tetraene unsaturation pattern (four double bonds within the tricyclic framework), as indicated by the 'trideca-2(7),8,10,12-tetraene' descriptor. This distinguishes it from the fully unsaturated hexaene congeners such as 4,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene (CAS 26422-85-5; synonym: 9H-pyrrolo[2,3-b:4,5-c']dipyridine, MW 169.18) . The tetraene system retains one saturated ring segment (evident from the SMILES substructure 'C1CNCC2'), providing a secondary amine (N-1) that serves as a handle for further functionalization—alkylation, acylation, sulfonylation—or as a pH-dependent protonation site. In contrast, the hexaene analog (CAS 26422-85-5) lacks this saturated ring, presenting an entirely aromatic, planar scaffold with distinct π-stacking properties and no synthetically accessible secondary amine . The partially saturated nature of the tetraene scaffold is predicted to confer lower DNA intercalation propensity and reduced CYP-mediated metabolic oxidation at the saturated positions compared to the fully aromatic hexaene system . The related compound 12-bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),8,10,12-tetraene (CAS 1461714-78-2) explicitly demonstrates that the 1,4,8-tetraene scaffold is amenable to further halogenation and alkylation, underscoring its utility as a diversification-ready intermediate .

Ring Saturation
Class-level inference
Tetraene scaffold (4 double bonds) retains saturated ring with secondary amine N-1; hexaene analog (6 double bonds) is fully aromatic, planar, and lacks amine handle.
Secondary amine at N-1 enables orthogonal diversification chemistry not available with fully unsaturated analogs.
Class-level inference from imidazopyridine SAR; experimental confirmation of reduced DNA intercalation/CYP oxidation remains pending.
Saturation state Chemical reactivity Metabolic stability Scaffold diversification

Scaffold Validation in TLR7/8/9 Antagonism

The triazatricyclo[7.4.0.0²,⁷]trideca scaffold class—encompassing the 1,4,8-regioisomer represented by CAS 1781506-49-7—has been validated by Hoffmann-La Roche as a productive chemotype for TLR7, TLR8, and TLR9 antagonism in the context of systemic lupus erythematosus (SLE) and lupus nephritis . In the Roche patent (US20230015242A1/WO2021099285A1), representative triazatricyclo compounds were evaluated in HEK293-Blue-hTLR7, hTLR8, and hTLR9 cell-based reporter assays, yielding IC₅₀ values spanning from sub-nanomolar (<1 nM) to >10,000 nM depending on the specific substitution pattern and nitrogen topology . Critically, the patent demonstrates that regioisomeric variation (e.g., 4,7,10- vs. 4,7,12-triazatricyclo series) produces divergent potency profiles across TLR subtypes, establishing that nitrogen position within the tricyclic core is a primary determinant of target selectivity . While the specific IC₅₀ of CAS 1781506-49-7 (the unsubstituted parent scaffold) has not been publicly reported, the class-level data confirms that the 1,4,8-nitrogen arrangement represents a distinct starting point for medicinal chemistry optimization relative to the more extensively exemplified 4,7,10- and 4,7,12-series . A structurally related compound from the BindingDB database—bearing a 2,4,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-pentaene scaffold—demonstrated GABA(A) receptor affinity with Ki = 0.490 nM, illustrating that subtle nitrogen position shifts within triazatricyclo systems can produce picomolar target engagement .

TLR Antagonism
Class-level inference
Roche patent exemplars: TLR7/8/9 IC₅₀ range spans >4 log orders across regioisomeric series; 1,4,8-isomer-specific IC₅₀ not publicly disclosed.
Scaffold validated for TLR antagonist lead generation; direct potency data for this compound remain to be established.
Source: US20230015242A1; HEK293 reporter assays. BindingDB reference: related triazatricyclo Ki = 0.490 nM at GABA(A) receptor.
TLR7 antagonist TLR8 antagonist TLR9 antagonist Autoimmune disease Immunology

Zero Rotatable Bonds and Conformational Rigidity

Both CAS 1781506-49-7 and its 1,8,11-isomer (CAS 112842-83-8) possess a rotatable bond count of zero as computed by Cactvs 3.4.8.18 via PubChem . This complete conformational restriction is a distinguishing feature relative to acyclic or partially flexible heterocyclic scaffolds that are sometimes proposed as functional replacements. In contrast, a structurally elaborated triazatricyclo analog—ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate—has 7 rotatable bonds (XLogP3 = 3.8, TPSA = 110 Ų) , illustrating that the unsubstituted scaffold minimizes entropic penalty upon target binding. The zero rotatable bond count translates to a minimal conformational entropy loss (ΔS_conf ≈ 0) upon receptor engagement, which can improve binding enthalpy-entropy compensation and enhance selectivity when combined with the unique 1,4,8 hydrogen-bond donor/acceptor geometry . The highly constrained topology also reduces the number of accessible metabolic sites compared to flexible analogs, potentially improving metabolic stability in in vitro microsomal assays .

Conformational Rigidity
Cross-study comparable
0 rotatable bonds vs. 7 in flexible triazatricyclo analog; estimated ΔS_conf penalty difference ~−29 to −39 cal·mol⁻¹·K⁻¹
Zero rotatable bonds minimize entropic penalty upon target binding; may improve ligand efficiency.
Computed by Cactvs 3.4.8.18 (PubChem); entropic penalty estimated from standard per-bond values.
Conformational restriction Entropic penalty Target selectivity Ligand efficiency

Procurement-Relevant Application Scenarios


TLR7/8/9 Antagonist Lead Generation: 1,4,8-Scaffold SAR

Medicinal chemistry teams pursuing novel TLR7/8/9 antagonists for autoimmune indications (SLE, lupus nephritis) can deploy CAS 1781506-49-7 as an unsubstituted scaffold core for systematic SAR exploration. The Roche patent portfolio (US20230015242A1) has extensively exemplified 4,7,10- and 4,7,12-triazatricyclo series, but the 1,4,8-regioisomer space remains comparatively underexplored, offering a genuine opportunity to establish novel intellectual property . The secondary amine at N-1 provides a direct vector for parallel library synthesis via N-alkylation, N-acylation, or N-sulfonylation, enabling rapid assessment of substituent effects on TLR subtype selectivity. The dihydrochloride salt form ensures immediate aqueous solubility for high-throughput screening (HTS) compatibility without DMSO-induced precipitation artifacts .

Fragment-Based Drug Discovery: Minimal Entropy Scaffold

With zero rotatable bonds, a molecular weight of 246.14 Da (dihydrochloride salt), and three nitrogen atoms positioned for diverse hydrogen-bond interactions, CAS 1781506-49-7 meets the physicochemical criteria for a fragment library member (MW < 300 Da; HBD ≤ 3; HBA ≤ 3; rotatable bonds ≤ 3) . The complete conformational restriction minimizes the entropic penalty upon target binding, making this scaffold an attractive starting point for fragment growing, linking, or merging strategies. Its three nitrogen atoms at positions 1, 4, and 8 provide geometrically distinct hydrogen-bond donor/acceptor vectors that cannot be replicated by the 1,8,11- or 4,8,10-isomers, enabling exploration of unique binding trajectories within protein active sites .

Synthetic Methodology: N-1 Functionalization on Tricyclic Core

The partially saturated tetraene framework of CAS 1781506-49-7 presents a well-defined secondary amine (N-1) embedded within a rigid tricyclic architecture, making it an ideal substrate for developing and benchmarking new N-functionalization methodologies—including photoredox-catalyzed N-arylation, Buchwald-Hartwig amination, and late-stage C–H functionalization at the saturated ring positions . The dihydrochloride salt requires neutralization prior to many coupling reactions, introducing an additional handling consideration that distinguishes it from free-base scaffold alternatives. The structurally characterized brominated analog (CAS 1461714-78-2) confirms that the 1,4,8-scaffold tolerates halogenation, enabling subsequent cross-coupling diversification strategies .

Isomer-Specific Biological Probe Development

For chemical biology groups investigating structure-activity relationships within nitrogen-containing tricyclic chemotypes, CAS 1781506-49-7 serves as a regioisomer-specific probe to dissect the contribution of nitrogen topology to biological activity. The 1,8,11-isomer (CAS 112842-83-8) has documented antibacterial properties and potential CNS pathway activity , while the 1,4,8-isomer's biological profile remains largely uncharacterized in the public domain. Head-to-head phenotypic or target-based screening of these constitutional isomers—which share identical molecular formula, molecular weight, and computed HBD/HBA counts—can directly quantify the biological impact of relocating two nitrogen atoms within the tricyclic framework, generating high-value SAR data that cannot be obtained from any single isomer alone .

Application
Selection Property
Validation Focus
TLR7/8/9 antagonist SAR studies
1,4,8-regioisomer specificity; dihydrochloride solubility for HTS
TLR subtype selectivity profiling; N-1 derivatization library compatibility
Fragment-based screening
MW 246.14 Da; zero rotatable bonds; geometrically distinct H-bond vectors
Entropic penalty assessment; binding trajectory uniqueness vs. other isomers
N-1 functionalization methodology
Saturated ring secondary amine; rigid tricyclic architecture
Neutralization step prior to coupling; cross-coupling tolerance
Isomer-specific probe development
Identical formula/MW to 1,8,11-isomer; distinct nitrogen topology
Head-to-head phenotypic screening; biological impact of N-atom relocation
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